molecular formula C9H15NS B13602609 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine

Cat. No.: B13602609
M. Wt: 169.29 g/mol
InChI Key: XRLLEBXMJOSJPM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and halogenated thiophenes.

Scientific Research Applications

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a thiophene ring and a dimethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2,2-dimethyl-3-thiophen-3-ylpropan-1-amine

InChI

InChI=1S/C9H15NS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7,10H2,1-2H3

InChI Key

XRLLEBXMJOSJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC=C1)CN

Origin of Product

United States

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